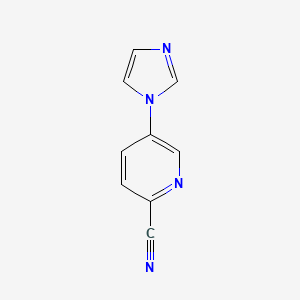

5-(1H-imidazol-1-yl)picolinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1301214-64-1 |

|---|---|

Molecular Formula |

C9H6N4 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-imidazol-1-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C9H6N4/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13/h1-4,6-7H |

InChI Key |

LTRNJZBPLZVLHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N2C=CN=C2)C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 1h Imidazol 1 Yl Picolinonitrile

Retrosynthetic Analysis of the Picolinonitrile-Imidazole Framework

A retrosynthetic analysis of 5-(1H-imidazol-1-yl)picolinonitrile reveals that the primary disconnection occurs at the C-N bond linking the imidazole (B134444) and picolinonitrile rings. This leads to two key synthons: an imidazolyl anion (or its synthetic equivalent) and a suitably activated picolinonitrile derivative, typically a halopicolinonitrile. This approach is a common strategy for the formation of N-aryl or N-heteroaryl imidazoles.

Approaches to the Imidazole Core Formation

The construction of the imidazole ring is a well-established area of heterocyclic chemistry with numerous methodologies available. researchgate.netnumberanalytics.com These can be broadly categorized into multi-component reactions, cyclocondensation strategies, and modern catalytic methods.

Multi-component Reaction Protocols for Imidazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a single step. bohrium.com The Debus-Radziszewski imidazole synthesis, a classic example, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This method is commercially used for the production of several imidazoles. wikipedia.org Variations of this reaction allow for the synthesis of N-substituted imidazoles by replacing ammonia with a primary amine. wikipedia.org

Modern MCRs often utilize catalysts to improve yields and expand the substrate scope. rsc.org For instance, a metal-free, acid-promoted multicomponent reaction has been developed for the synthesis of tri- and tetrasubstituted imidazoles. acs.org Another approach involves a one-pot synthesis from imines, acid chlorides, and N-nosyl imines or tethered nitriles, mediated by a phosphonite. acs.org

| MCR Type | Reactants | Key Features | Reference(s) |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Classic, commercially used | wikipedia.org |

| Acid-Promoted | Internal Alkyne, Aldehyde, Aniline | Metal-free, good to excellent yields | acs.org |

| Phosphonite-Mediated | Imine, Acid Chloride, N-nosyl Imine/Nitrile | Access to diverse and polycyclic imidazoles | acs.org |

| Iron-Catalyzed | Amidoximes, Enones | Synthesis of imidazoles with ketone moiety | rsc.org |

Cyclocondensation Strategies for Imidazole Ring Construction

Cyclocondensation reactions are a cornerstone of imidazole synthesis, involving the formation of the heterocyclic ring from one or more acyclic precursors. A common strategy involves the reaction of an α-haloketone with a formamide, which serves as the source of the remaining carbon and nitrogen atoms of the imidazole ring. youtube.com Alternatively, α-hydroxyketones can be used in place of α-haloketones. youtube.com

Another versatile method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldimine to form the imidazole ring. numberanalytics.com This method is particularly useful for preparing imidazoles with various substitution patterns.

Intramolecular hydrogen bonding has been utilized to assist the cyclocondensation of α-diazoketones with various amines, providing a highly efficient route to 1,2,3-triazoles, a related class of heterocycles, which highlights the potential for innovative cyclocondensation strategies. rsc.org

Modern Catalytic Methods in Imidazole Formation

Modern organic synthesis has seen a surge in the development of catalytic methods for imidazole formation, often offering milder reaction conditions, higher selectivity, and broader functional group tolerance. researchgate.net Transition metal catalysts, such as copper and palladium, have been instrumental in improving the efficiency of imidazole synthesis. numberanalytics.com

For example, copper-catalyzed N-arylation of imidazole with aryl iodides is a widely used method for forming the C-N bond, a key step in the synthesis of the target molecule. nih.gov Ruthenium-catalyzed reactions have also been employed, for instance, in the synthesis of monosubstituted imidazoles from 1,2-disubstituted acetylenes. nih.gov More recently, the use of magnetic nano-catalysts has been explored for the synthesis of tri- and tetra-substituted imidazoles through condensation protocols. rsc.org

| Catalyst Type | Reaction Type | Key Features | Reference(s) |

| Copper(I) Iodide | N-arylation | Quantitative yields for N-arylimidazoles | nih.gov |

| Ruthenium Carbonyl | Oxidation/Cyclization | Tolerates various aromatic substituents | nih.gov |

| HBF4–SiO2 | Multi-component Reaction | Recyclable, high efficiency for 3-MCR and 4-MCR | rsc.org |

| Iron Catalyst | [3 + 2] Addition | Good to excellent yields of substituted imidazoles | rsc.org |

Microwave-Assisted Synthetic Optimizations for Imidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of imidazole derivatives. derpharmachemica.comnih.gov This technique offers several advantages over conventional heating, including reduced reaction times, cleaner reactions, and often higher product yields. acs.org

Microwave irradiation has been successfully applied to various imidazole synthesis protocols, including multi-component reactions and cyclocondensation reactions. nih.gov For instance, the microwave-assisted synthesis of substituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been reported to be highly efficient. bohrium.com The use of solid supports, such as silica (B1680970) gel, in conjunction with microwave irradiation can further enhance reaction efficiency and facilitate product purification.

Synthetic Routes to the Picolinonitrile Moiety

The picolinonitrile moiety, 2-cyanopyridine, can be synthesized through various methods. A common approach involves the cyanation of a corresponding halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine, using a cyanide source such as copper(I) cyanide (in the Rosenmund-von Braun reaction) or other cyanide reagents with a palladium or nickel catalyst.

Alternatively, the nitrile group can be introduced by the dehydration of a picolinamide, which in turn can be prepared from the corresponding picolinic acid or its ester. The picolinic acid itself can be synthesized from 2-picoline through oxidation.

Another strategy involves the direct C-H cyanation of pyridine (B92270), although this method can sometimes suffer from issues with regioselectivity. The specific choice of synthetic route to the picolinonitrile moiety will depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Coupling Methodologies for Integrating Picolinonitrile and Imidazole Units

The construction of the pivotal N-aryl bond between the imidazole and picolinonitrile moieties is the cornerstone of synthesizing this compound. This is typically accomplished by reacting an imidazole salt or imidazole itself with a suitably activated picolinonitrile derivative, such as a 5-halopicolinonitrile.

Traditional and modern copper-catalyzed N-arylation methods, such as the Ullmann condensation, provide a viable pathway for the synthesis of N-arylimidazoles. acs.orgbeilstein-journals.org These reactions typically involve the coupling of an aryl halide with an N-H containing compound in the presence of a copper catalyst and a base. beilstein-journals.org In the context of this compound synthesis, this would involve the reaction of imidazole with a 5-halopicolinonitrile.

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 200°C) and stoichiometric amounts of copper. acs.org However, significant advancements have led to milder reaction conditions through the use of copper(I) catalysts in combination with various ligands. For instance, diamine ligands have been shown to facilitate the N-arylation of imidazoles with aryl bromides and iodides at lower temperatures. organic-chemistry.org The use of N,N-dimethyl glycine (B1666218) as a ligand has also been reported to promote the Ullmann coupling of phenols and aryl halides, a strategy that could be adapted for N-arylation of imidazoles.

A general representation for the Ullmann-type synthesis of this compound is as follows:

Reaction Scheme for Ullmann-type Synthesis

Imidazole + 5-Halopicolinonitrile --(Cu catalyst, Ligand, Base, Solvent, Heat)--> this compound

The choice of ligand, base, and solvent is critical for the success of these reactions, with common bases including potassium carbonate and cesium carbonate, and high-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) often being employed. acs.org The reactivity of the 5-halopicolinonitrile would be expected to follow the order I > Br > Cl.

| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N'-dimethylethylenediamine | 5-bromopicolinonitrile | K₂CO₃ | Dioxane | 110 | Good | organic-chemistry.org |

| CuI / L-proline | 5-iodopicolinonitrile | Cs₂CO₃ | DMF | 90-110 | Good to Excellent | researchgate.net |

| Cu₂O / Phenanthroline | 5-bromopicolinonitrile | K₃PO₄ | Toluene | 120 | Moderate to Good | mit.edu |

Table 1: Representative Conditions for Ullmann-type N-Arylation of Imidazole with 5-Halopicolinonitriles. This table presents hypothetical yet plausible conditions based on analogous reactions reported in the literature.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds. researchgate.netyoutube.com These reactions offer several advantages over traditional copper-catalyzed methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. rsc.org The synthesis of this compound via a Buchwald-Hartwig reaction would involve the coupling of imidazole with a 5-halopicolinonitrile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), have been shown to be particularly effective in promoting the coupling of a wide range of aryl halides and amines. youtube.com For the N-arylation of imidazoles, specific ligands have been developed to overcome the potential for catalyst inhibition by the imidazole substrate. nih.gov

| Palladium Source | Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | 5-chloropicolinonitrile | NaOtBu | Toluene | 100 | High | youtube.comnih.gov |

| Pd(OAc)₂ | SPhos | 5-bromopicolinonitrile | K₂CO₃ | Dioxane | 80-100 | High | youtube.comnih.gov |

| [(CyPF-tBu)PdCl₂] | - | 5-bromopicolinonitrile | LiHMDS | THF | 60 | Good to High | researchgate.net |

Table 2: Representative Conditions for Palladium-Catalyzed N-Arylation of Imidazole. This table presents hypothetical yet plausible conditions based on analogous reactions reported in the literature.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and improve sustainability. orientjchem.orgresearchgate.net In the context of synthesizing this compound, several green chemistry strategies can be considered.

One of the most prominent green techniques is the use of microwave-assisted synthesis. orientjchem.orgnih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This is due to the efficient and uniform heating of the reaction mixture. researchgate.net For the synthesis of imidazole derivatives, microwave-assisted methods have been shown to be effective, often in solvent-free conditions or with green solvents like water or ethanol. orientjchem.orgnih.gov

The choice of solvent is another critical aspect of green chemistry. Traditional solvents used in cross-coupling reactions, such as DMF and NMP, are often toxic and have high boiling points, making them difficult to remove and recycle. The development of catalytic systems that are effective in greener solvents like water, ethanol, or even under solvent-free conditions is a key area of research. orientjchem.orgnih.gov

Furthermore, the development of highly active and recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture and reused can significantly reduce waste and cost.

| Green Chemistry Principle | Conventional Approach | Green Alternative | Benefit | Reference |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction times, lower energy consumption | orientjchem.orgresearchgate.netnih.gov |

| Safer Solvents | DMF, NMP, Dioxane | Water, Ethanol, Solvent-free | Reduced toxicity, easier work-up, less waste | orientjchem.orgnih.gov |

| Catalysis | Stoichiometric copper | Catalytic amounts of Pd or Cu, recyclable catalysts | Reduced metal waste, lower cost | acs.orgresearchgate.net |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot or tandem reactions | Fewer synthetic steps, less waste | orientjchem.org |

Table 3: Application of Green Chemistry Principles to the Synthesis of Imidazole-Picolinonitrile Conjugates.

Challenges and Future Prospects in the Scalable Synthesis of Imidazole-Picolinonitrile Conjugates

The cost of palladium catalysts and specialized phosphine ligands used in Buchwald-Hartwig reactions can also be a significant factor in large-scale production. nih.gov While catalyst loadings can often be reduced to ppm levels in optimized systems, the initial investment and the need for efficient catalyst recovery and recycling are crucial for economic viability.

Purification of the final product can also be challenging. The presence of residual catalyst, ligand, and by-products from the coupling reaction often necessitates extensive purification steps, such as column chromatography, which can be time-consuming and generate significant solvent waste, making it less suitable for large-scale operations. Crystallization is a more desirable purification method for industrial processes.

Future prospects in the scalable synthesis of imidazole-picolinonitrile conjugates will likely focus on the development of more robust and cost-effective catalytic systems. This includes the use of less expensive and more abundant transition metals like copper or nickel as alternatives to palladium. The development of highly active, ligand-free catalytic systems or the use of immobilized catalysts that can be easily recovered and reused would be a significant advancement. researchgate.net

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Principles of Spectroscopic Analysis for Complex Heterocycles

Spectroscopic analysis is indispensable for characterizing complex heterocyclic compounds. Techniques like NMR spectroscopy reveal the precise arrangement of hydrogen and carbon atoms, while vibrational spectroscopy (FT-IR and Raman) identifies functional groups and provides insight into the molecular framework. Electronic spectroscopy (UV-Vis and fluorescence) offers information on the electronic transitions within conjugated systems, which are common in such aromatic heterocycles. openaccessjournals.comchemrevlett.com High-resolution mass spectrometry serves to confirm the elemental composition and molecular weight with high accuracy. The aromatic nature and the presence of multiple nitrogen atoms in heterocycles like pyridines and imidazoles create distinct electronic environments and bond vibrations, which are key to their characterization. kashanu.ac.ir

Challenges in Data Acquisition for 5-(1H-imidazol-1-yl)picolinonitrile

Despite the foundational importance of these techniques, specific data for this compound remains elusive. Synthesis and characterization papers, which are the primary sources for such data, were not found for this specific compound during the search. nih.govmdpi.comspast.org While there is extensive literature on related compounds such as other substituted pyridines, imidazoles, and benzimidazoles, extrapolating this information would be speculative and would not meet the standard of a scientifically accurate report on the title compound. nih.govresearchgate.net

The following sections of the requested article cannot be completed due to the absence of specific data:

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-(1H-imidazol-1-yl)picolinonitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is applied to determine the most stable three-dimensional arrangement of its atoms, known as molecular optimization. This process calculates the molecule's geometry at its lowest energy state. DFT studies on related imidazole (B134444) derivatives have been successfully used to optimize molecular structures, providing a reliable basis for further computational analysis. asianpubs.orgnih.gov For instance, DFT calculations on imidazole-pyrazole hybrids have been performed to understand the spatial arrangement and electronic properties that influence their biological activity. asianpubs.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich imidazole ring, while the LUMO would likely be distributed over the electron-withdrawing picolinonitrile portion. This distribution facilitates intramolecular charge transfer, a key feature in many functional organic materials.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table presents hypothetical yet plausible data for a molecule structurally similar to this compound, illustrating the typical outputs of FMO analysis.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. nih.govresearchgate.net It illustrates regions of positive and negative electrostatic potential. In the case of this compound, the nitrogen atoms of the imidazole and picolinonitrile rings are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the imidazole ring and parts of the pyridine (B92270) ring would exhibit positive potential (electron-poor), indicating sites for nucleophilic attack. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering.

Quantum chemical methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies is a standard application. youtube.comunits.it DFT calculations have been shown to provide theoretical vibrational spectra that are in good agreement with experimental FT-IR and FT-Raman spectra for related heterocyclic compounds. researchgate.net Similarly, calculated NMR chemical shifts can aid in the assignment of experimental spectra, providing a comprehensive structural confirmation. units.it

Table 2: Hypothetical Calculated ¹H-NMR Chemical Shifts for this compound

| Proton | Calculated Chemical Shift (ppm) |

|---|---|

| Imidazole H-2 | 8.1 |

| Imidazole H-4 | 7.5 |

| Imidazole H-5 | 7.3 |

| Pyridine H-3 | 8.0 |

| Pyridine H-4 | 7.8 |

| Pyridine H-6 | 8.9 |

Note: This table shows representative, hypothetical ¹H-NMR chemical shift values to illustrate the output of such calculations.

Molecular Dynamics Simulations for Conformational Space and Flexibilitynih.gov

While quantum chemical calculations are typically performed on static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of a molecule. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the exploration of different conformations and the assessment of molecular flexibility. For this compound, MD simulations could reveal the rotational freedom around the single bond connecting the imidazole and picolinonitrile rings. This flexibility can be crucial for its ability to bind to biological targets, as it allows the molecule to adopt the most favorable conformation for interaction. Studies on similar heterocyclic compounds have used MD simulations to understand the stability of ligand-protein complexes. nih.govplos.org

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Picolinonitrile-Imidazole Scaffold

Theoretical calculations are instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, thereby understanding the mechanism of a reaction. For the picolinonitrile-imidazole scaffold, theoretical studies could investigate reactions such as electrophilic substitution on the imidazole or pyridine rings, or nucleophilic addition to the nitrile group. Computational studies on the reactions of imidazole with radicals, for example, have provided detailed mechanistic insights into its atmospheric chemistry. nih.gov Such studies on this compound would be valuable for predicting its reactivity and potential metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Variations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to the classes of IRAK4 inhibitors to which this scaffold belongs. mdpi.comnih.gov

The general approach in these studies involves generating a dataset of compounds with a common core structure and their corresponding biological activities (e.g., IC₅₀ values for IRAK4 inhibition). nih.gov Various molecular descriptors are then calculated for each compound, quantifying their physicochemical, topological, and electronic properties. Through statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a QSAR model is developed that correlates a selection of these descriptors with the observed activity. mdpi.comresearchgate.net

For instance, in studies of IRAK4 inhibitors, descriptors related to molecular shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors are often found to be critical for potent inhibitory activity. mdpi.comresearchgate.net A hypothetical QSAR model for a series of analogs based on the this compound scaffold might reveal that substitutions on the picolinonitrile ring that enhance electrostatic interactions or optimize the molecule's fit within a specific pocket of the target enzyme lead to increased potency.

Table 1: Illustrative QSAR Model Parameters for a Hypothetical Series of IRAK4 Inhibitors

| Parameter | Value | Description |

| r² | 0.85 | The coefficient of determination, indicating that 85% of the variance in biological activity is explained by the model. |

| q² | 0.75 | The cross-validated correlation coefficient, a measure of the model's predictive ability. |

| Key Descriptors | ||

| ALogP | A measure of lipophilicity, suggesting the importance of hydrophobic interactions. | |

| TPSA | Topological Polar Surface Area, indicating the role of polar interactions and hydrogen bonding. | |

| nHDon/nHAcc | Number of hydrogen bond donors and acceptors, critical for specific interactions with the target. |

This table is illustrative and based on typical QSAR studies of kinase inhibitors. Specific values would be derived from experimental data for a particular series of compounds.

Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest probability of success.

Molecular Docking and Ligand-Target Interaction Simulations for Mechanistic Insights

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, molecular docking into the ATP-binding site of IRAK4 has been instrumental in understanding their mechanism of action at an atomic level. mdpi.comnih.gov

Simulations typically begin with the X-ray crystal structure of the target protein, in this case, IRAK4. The this compound-containing ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity for various poses. mdpi.comresearchgate.net These studies have consistently shown that the imidazolyl and picolinonitrile moieties play crucial roles in anchoring the inhibitors within the kinase hinge region, a critical area for ATP binding. nih.govnih.gov

Key interactions often observed in docking simulations of related IRAK4 inhibitors include:

Hydrogen Bonding: The nitrogen atoms of the imidazole and picolinonitrile groups frequently form hydrogen bonds with the backbone amide and carbonyl groups of key residues in the hinge region of IRAK4, such as Met265. mdpi.com

Hydrophobic Interactions: The aromatic rings of the scaffold engage in hydrophobic interactions with nonpolar residues within the active site, including Val200, Ala211, and Leu318. mdpi.com

Pi-Stacking Interactions: The planar aromatic systems can participate in π-π stacking with aromatic residues like Tyr262, which acts as the gatekeeper residue in IRAK4. mdpi.comnih.gov

Table 2: Key Amino Acid Interactions for a Hypothetical this compound-based Inhibitor with IRAK4

| Interacting Residue | Interaction Type | Distance (Å) |

| Met265 | Hydrogen Bond | ~2.9 |

| Tyr262 | π-π Stacking | ~3.5 |

| Val200 | Hydrophobic | - |

| Leu318 | Hydrophobic | - |

| Ala211 | Hydrophobic | - |

This table is illustrative, with typical interaction types and distances derived from molecular docking studies of kinase inhibitors. Precise values depend on the specific ligand and the crystal structure used.

Molecular dynamics simulations can further refine these static docking poses by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding. mdpi.com These simulations offer a more dynamic and realistic picture of the binding event, aiding in the rational design of next-generation inhibitors with improved potency and selectivity.

Coordination Chemistry and Ligand Design Principles

Chelation and Coordination Modes of 5-(1H-imidazol-1-yl)picolinonitrile

The presence of multiple nitrogen atoms in this compound allows for several possible modes of coordination to a metal center. The syn orientation of the pyridine (B92270) and imidazole (B134444) nitrogen atoms suggests a predisposition for acting as a bidentate chelating ligand, analogous to the well-studied 2,2'-bipyridine. researchgate.net

The pyridine nitrogen in this compound is a primary and strong donor site. The lone pair of electrons on the sp²-hybridized nitrogen atom is readily available for coordination to a metal ion. In numerous transition metal complexes with pyridine-containing ligands, the pyridine nitrogen acts as a sigma-donor. wikipedia.org The coordination of the pyridine nitrogen is a well-established motif in the assembly of a wide array of metal complexes with applications in catalysis and materials science. wikipedia.org

The imidazole ring in this compound possesses two nitrogen atoms, but typically only one is involved in coordination at a time. The imine nitrogen (the one not bonded to the pyridine ring) is the more basic and is the usual site of coordination to a metal ion. wikipedia.org Imidazole and its derivatives are known to be excellent ligands for a variety of metal ions, forming stable complexes. researchgate.net In the context of this compound, the imidazole nitrogen can act in concert with the pyridine nitrogen to form a stable five-membered chelate ring with a metal center. This bidentate N,N'-chelation is a common coordination mode for pyridyl-imidazole ligands. researchgate.nettandfonline.com

The nitrile group (-C≡N) in the picolinonitrile moiety introduces another potential coordination site. Nitriles are versatile ligands that typically coordinate to metal ions in a linear, "end-on" fashion through the nitrogen lone pair. While often considered weakly coordinating, the participation of the nitrile group in coordination cannot be discounted, especially if the primary N,N'-chelation is sterically or electronically disfavored with a particular metal ion. In some instances, the nitrile group can also act as a bridging ligand between two metal centers. The involvement of the nitrile group would likely depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Synthesis and Characterization of Metal Complexes Featuring this compound

While specific reports on the synthesis of metal complexes with this compound are scarce in the public domain, the synthesis of related pyridyl-imidazole and picolinonitrile complexes provides a solid framework for predicting synthetic strategies. The reaction of the ligand with a suitable metal salt in an appropriate solvent is the most common approach.

Table 1: Plausible Synthetic Approaches for Metal Complexes of this compound

| Metal Salt Precursor | Solvent | Reaction Conditions | Potential Product |

| [MCl₂(H₂O)₂] (M = Co, Ni, Cu) | Methanol/Ethanol | Stirring at room temperature or gentle heating | [M(L)₂Cl₂] |

| [PdCl₂(PhCN)₂] | Dichloromethane | Stirring at room temperature | [Pd(L)Cl₂] |

| [Ru(DMSO)₄Cl₂] | Ethanol/DMF | Reflux | [Ru(L)₂(DMSO)Cl]Cl |

| [PtCl₂] | Water/Acetonitrile | Heating | [Pt(L)Cl₂] |

L = this compound

Characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine, imidazole, and nitrile groups. A shift in the ν(C≡N) stretching frequency would be indicative of nitrile coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR would reveal changes in the chemical shifts of the ligand upon coordination, providing insights into the coordination mode.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Applications in Catalysis

Metal complexes bearing nitrogen-containing heterocyclic ligands are workhorses in the field of catalysis. The electronic properties and steric environment of the ligand play a crucial role in determining the catalytic activity and selectivity of the metal complex.

The bidentate nature of this compound makes it a promising ligand for the design of homogeneous catalysts. By analogy with other pyridyl-imidazole and related N,N-donor ligands, complexes of this ligand could be active in a variety of catalytic transformations.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

| Metal | Potential Catalytic Reaction | Rationale based on Analogous Systems |

| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium complexes with bidentate nitrogen ligands are widely used in C-C bond formation reactions. |

| Ruthenium | Transfer hydrogenation, Oxidation reactions | Ruthenium complexes with pyridyl-containing ligands are known to be effective catalysts for these transformations. nih.gov |

| Iron | Olefin polymerization, Oxidation catalysis | Iron complexes with bis(imino)pyridine and related ligands have shown high activity in ethylene (B1197577) polymerization. acs.org |

| Cobalt | Water oxidation | Cobalt complexes with pyridyl-imidazole ligands have been investigated as electrocatalysts for water oxidation. acs.org |

| Copper | Atom transfer radical polymerization (ATRP) | Copper complexes with nitrogen-based ligands are common catalysts for ATRP. |

The electronic properties of the this compound ligand can be tuned by substitution on either the pyridine or imidazole rings, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes. The presence of the electron-withdrawing nitrile group on the pyridine ring is expected to influence the electronic density at the metal center, which in turn can affect its catalytic performance.

Information Deficit on this compound Precludes Article Generation

A comprehensive search of scientific databases and publicly available literature has revealed a significant lack of information regarding the chemical compound This compound . Consequently, the generation of a detailed article focusing on its coordination chemistry, catalytic applications, and use in materials science, as per the requested outline, is not possible at this time.

: No studies were found that describe the coordination behavior of this compound with various metal ions or the design principles of ligands based on its structure.

Investigations into Heterogeneous Catalytic Systems: The literature search did not yield any reports on the use of this compound or its derivatives as components in heterogeneous catalysts.

Applications in Materials Science: There is no available information on the application of this compound in the development of:

Organic Light-Emitting Diode (OLED) components.

Metal-Organic Frameworks (MOFs) or coordination polymers.

Other advanced functional materials.

The absence of data for this specific molecule prevents the creation of a scientifically accurate and informative article that adheres to the strict and detailed outline provided. While the broader class of imidazole-containing ligands is well-represented in the fields of coordination chemistry and materials science, information solely on this compound appears to be non-existent in the public domain.

Therefore, until research on this specific compound is published and becomes publicly accessible, the generation of the requested article remains unfeasible.

Chemical Reactivity, Functionalization, and Derivatization

Reactivity at the Nitrile Group

The nitrile group (-C≡N) is a strongly polarized functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles. pressbooks.publibretexts.org This reactivity is fundamental to the derivatization of 5-(1H-imidazol-1-yl)picolinonitrile at this position. The electron-withdrawing nature of the attached pyridine (B92270) ring further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition. nih.gov

Nucleophiles readily attack the electrophilic carbon of the nitrile group, leading to the formation of an sp2-hybridized imine anion intermediate. pressbooks.pub This initial addition is a key step in many transformations of nitriles. For instance, Grignard reagents can add to the nitrile to form an imine salt, which upon hydrolysis, yields a ketone. libretexts.orgyoutube.com Similarly, organolithium compounds can also participate in nucleophilic addition reactions with nitriles.

A significant reaction in this category is the addition of hydride ions from reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This process ultimately leads to the reduction of the nitrile to a primary amine. The mechanism involves the initial attack of a hydride to form an imine anion, which is then further reduced. libretexts.org

| Nucleophile | Product Type | General Conditions |

| Grignard Reagent (R-MgX) | Ketone (after hydrolysis) | Anhydrous ether or THF |

| Organolithium (R-Li) | Ketone (after hydrolysis) | Anhydrous ether or THF |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

| Hydroxide (B78521) Ion (OH⁻) | Carboxylate (hydrolysis) | Aqueous base, heat |

| Water (H₂O) | Amide (partial hydrolysis) | Acid or base catalysis |

| Alcohols (R-OH) | Imidates | Acid catalysis |

| Amines (R-NH₂) | Amidines | Acid or Lewis acid catalysis |

This table provides a general overview of nucleophilic additions to nitriles. Specific reaction conditions for this compound may vary.

The nitrile group of this compound can be converted into a variety of other nitrogen-containing functional groups, significantly expanding its synthetic utility.

Hydrolysis: One of the most common transformations is hydrolysis to a carboxylic acid. chemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.comlibretexts.orglibretexts.org The mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. libretexts.orglibretexts.org In base-catalyzed hydrolysis, a hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The biotransformation of nitriles to amides and carboxylic acids using enzymes like nitrile hydratase and nitrilase is also a well-established green alternative. nih.gov

Reduction to Amines: As mentioned, nitriles can be reduced to primary amines using strong reducing agents like LiAlH₄. libretexts.org Catalytic hydrogenation can also be employed for this transformation.

Formation of Tetrazoles: The nitrile group can undergo cycloaddition reactions with azides to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. quimicaorganica.orgpearson.comuomustansiriyah.edu.iq This electron deficiency significantly influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally less reactive towards electrophilic substitution than benzene (B151609) and requires more forcing conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. pearson.com Substitution, when it does occur, is directed to the C-3 and C-5 positions, as the intermediates for attack at C-2, C-4, and C-6 are significantly destabilized by placing a positive charge on the nitrogen. quimicaorganica.orguomustansiriyah.edu.iqslideshare.net The presence of the imidazole (B134444) substituent at the 5-position will further influence the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. uomustansiriyah.edu.iqrsc.org The reaction proceeds via an addition-elimination mechanism. rsc.org For this compound, nucleophilic attack is most likely to occur at the C-2 or C-6 positions.

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution (SEAr) | Deactivated (less reactive than benzene) quimicaorganica.orgpearson.com | C-3, C-5 quimicaorganica.orgslideshare.net | Electron-withdrawing nature of the nitrogen atom. pearson.com |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (more reactive than benzene) | C-2, C-4, C-6 | Electron-withdrawing nature of the nitrogen atom; presence of a good leaving group. |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich five-membered heterocycle and is generally more reactive towards electrophiles than benzene. globalresearchonline.netnih.gov

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the imidazole ring typically occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable intermediate. globalresearchonline.netuobabylon.edu.iq However, if the C-4 and C-5 positions are blocked, substitution can occur at C-2. uobabylon.edu.iq The reactivity of the imidazole ring in this compound will be influenced by the deactivating effect of the attached pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): The imidazole ring is generally not susceptible to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net In the context of this compound, nucleophilic attack on the imidazole ring is unlikely.

| Reaction Type | Reactivity of Imidazole Ring | Preferred Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution (SEAr) | Activated (more reactive than benzene) globalresearchonline.net | C-4, C-5 globalresearchonline.netuobabylon.edu.iq | Electron-rich nature of the ring. |

| Nucleophilic Aromatic Substitution (SNAr) | Deactivated (generally unreactive) globalresearchonline.netresearchgate.net | C-2 (if activated) | Requires strong electron-withdrawing groups. |

Alkylation and Acylation Reactions for Further Derivatization

Alkylation and acylation reactions provide straightforward methods for further functionalizing this compound. These reactions can occur at the nitrogen atoms of either the pyridine or imidazole rings.

N-Alkylation: The lone pair of electrons on the nitrogen atoms can be alkylated using alkyl halides. In the imidazole ring, the hydrogen on the N-1 nitrogen can be replaced by an alkyl group. uobabylon.edu.iq The pyridine nitrogen can also be alkylated to form a pyridinium (B92312) salt.

N-Acylation: Acylation with acyl chlorides or anhydrides can also occur at the nitrogen atoms, leading to the formation of amides. osti.gov This can be a useful strategy for introducing further functional groups or for modifying the electronic properties of the heterocyclic rings. osti.gov

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

The regioselectivity of reactions involving this compound is a critical consideration due to the multiple potential reaction sites.

Regioselectivity:

Pyridine Ring: As discussed, electrophilic attack favors the C-3 and C-5 positions, while nucleophilic attack favors the C-2 and C-6 positions. quimicaorganica.orgslideshare.net The existing imidazole substituent at C-5 will direct incoming electrophiles primarily to the C-3 position.

Imidazole Ring: Electrophilic substitution will preferentially occur at the C-4 or C-5 positions of the imidazole ring. globalresearchonline.netuobabylon.edu.iq The attachment to the pyridine ring may influence this preference.

N-Functionalization: The relative basicity and steric accessibility of the nitrogen atoms in the pyridine and imidazole rings will determine the regioselectivity of alkylation and acylation reactions. The imidazole nitrogen is generally more basic than the pyridine nitrogen. askfilo.com

Stereoselectivity: Stereoselectivity becomes a factor when chiral centers are introduced into the molecule. For example, the reduction of a ketone derived from the nitrile group could lead to a chiral alcohol. The use of chiral reagents or catalysts would be necessary to control the stereochemical outcome of such reactions.

Formation of Heterocyclic Fused Systems

The strategic positioning of the imidazole and nitrile functionalities on the pyridine core of this compound enables its participation in a range of cyclocondensation and rearrangement reactions to yield fused polycyclic aromatic systems. A notable transformation involves its reaction with hydrazine (B178648) hydrate, which leads to the formation of rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine derivatives.

The reaction mechanism is believed to proceed through an initial nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine adduct attacks the C-2 position of the pyridine ring. Subsequent aromatization through the elimination of a molecule of water yields the stable, fused triazolopyridine ring system.

This synthetic approach highlights the utility of this compound as a building block for generating libraries of fused heterocyclic compounds. The resulting triazolopyridine core is a prevalent motif in numerous biologically active molecules, underscoring the importance of this transformation in drug discovery and development.

| Reactant | Reagent | Fused Heterocyclic Product | Reaction Type |

| This compound | Hydrazine Hydrate | Substituted rsc.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine | Cyclocondensation |

Table 1: Formation of Fused Heterocyclic Systems

Biological Mechanism Research at the Molecular Level in Vitro Studies

Investigation of Molecular Interactions with Biological Targets

The initial exploration into the biological activity of 5-(1H-imidazol-1-yl)picolinonitrile involves assessing its direct interactions with known biological targets. This is foundational to understanding its potential therapeutic applications and mechanism of action.

The structural features of this compound, particularly the nitrogen-containing imidazole (B134444) ring, suggest its potential to interact with the active sites of various enzymes. Imidazole derivatives are known to act as inhibitors for a range of enzymes, including proteases and kinases. researchgate.net

Research into related imidazole-containing compounds has highlighted their role as modulators of histone deacetylases (HDACs) and sirtuins (SIRTs), which are Class III HDACs. nih.gov These enzymes are crucial in epigenetic regulation, and their dysregulation is implicated in numerous diseases. While direct inhibitory data for this compound on specific sirtuins or HDACs is not extensively detailed in available literature, the chemical precedent of the imidazole scaffold suggests this is a plausible area of interaction. HDACs remove acetyl groups from histone and non-histone proteins, playing a key role in gene expression, and their inhibition is a strategy in cancer therapy. nih.govnih.gov Sirtuins, which are NAD+-dependent deacetylases, are also significant targets in metabolic diseases, neurodegeneration, and cancer. nih.govnih.gov

Beyond enzymatic inhibition, the ability of a compound to bind to specific receptors is a key aspect of its pharmacological profile. For imidazole-containing structures, interactions with various receptors have been documented. For instance, different series of 1H-imidazol-1-yl substituted xanthines have been synthesized and evaluated for their binding affinity to adenosine (B11128) receptors. nih.gov These studies demonstrate that the imidazole group can significantly influence a compound's ability to bind to these purinergic receptors. nih.gov

Another area of interest is the interaction with imidazoline (B1206853) receptors. nih.gov Although studies on this compound are not specified, related imidazole derivatives have been shown to bind to these receptors, suggesting a potential avenue for investigation for the title compound. nih.gov These binding studies are typically conducted using radioligand displacement assays, which quantify the affinity of the compound for the receptor without necessarily detailing the functional outcome (e.g., agonist or antagonist activity).

Analysis of Protein-Ligand Interactions and Binding Affinities (Computational and Biochemical)

To complement experimental assays, computational and biochemical methods provide a deeper understanding of how this compound interacts with its protein targets.

Biochemical assays are used to experimentally determine the binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). These values provide a quantitative measure of the ligand's potency.

Modulation of Cellular Pathways at the Molecular Level

The interaction of this compound with its molecular targets can lead to the modulation of various cellular signaling pathways. For instance, if the compound inhibits a specific kinase, it could disrupt a phosphorylation cascade critical for cell signaling. The inhibition of enzymes like HDACs can lead to broad changes in gene expression by altering chromatin structure. nih.gov For example, HDAC1 and HDAC2 are known to be parts of several protein complexes that regulate gene expression, and their inhibition can affect the acetylation status and function of non-histone proteins like p53 and other transcription factors. nih.gov

Mechanistic Elucidation of Cellular Processes

The modulation of cellular pathways ultimately manifests as changes in cellular processes such as proliferation, apoptosis (programmed cell death), and differentiation. In vitro models are essential for studying these effects. For example, if this compound were to inhibit a target involved in cell cycle progression, one would expect to see an arrest of cells in a particular phase of the cell cycle.

Investigations into related imidazole-based compounds have shown effects on cell survival and apoptosis. For instance, inhibitors of Bruton's tyrosine kinase (BTK), which can feature imidazole-like scaffolds, have been shown to induce apoptosis in B-cell lymphoma cell lines. nih.gov The study of such processes in vitro, using techniques like flow cytometry and western blotting for apoptotic markers, is crucial for understanding the compound's cellular mechanism of action. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-(1H-imidazol-1-yl)picolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a one-pot multi-component reaction (MCR) approach under reflux conditions (e.g., 3 hours in ethanol) can yield imidazole-containing heterocycles . Optimizing catalysts (e.g., Pd-based catalysts for coupling) and solvent polarity (e.g., DMF for high-temperature reactions) is critical. Post-synthesis purification via column chromatography and recrystallization (using ethanol) ensures purity. Reaction monitoring by TLC is recommended to confirm completion .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the imidazole ring ( 7.5–8.5 ppm) and nitrile group ( ~110–120 ppm for C) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 211.085 for CHN) and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C: 57.14%, H: 3.36%, N: 26.66%) .

Q. What structural features of this compound are critical for its reactivity?

- Methodological Answer :

- The imidazole ring enables hydrogen bonding and π-π stacking with biological targets, while the nitrile group acts as a hydrogen-bond acceptor and participates in click chemistry .

- The picolinonitrile scaffold provides rigidity, enhancing binding specificity. X-ray crystallography (using SHELX software) can resolve bond angles and planarity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent). For example, a 2 factorial design can identify interactions between Pd catalyst concentration (0.5–2 mol%), temperature (80–120°C), and solvent (DMF vs. THF).

- Kinetic Studies : Monitor intermediates via HPLC or in-situ IR to identify rate-limiting steps. Adjust reflux times or catalyst turnover numbers accordingly .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) using variable-temperature NMR .

- Impurity Analysis : Compare with spiked standards or HSQC/HMBC experiments to assign ambiguous peaks.

- Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR shifts and verify assignments .

Q. What strategies are effective for designing biological activity studies targeting this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, kinases). Use molecular docking (AutoDock Vina) to predict binding modes .

- In Vitro Assays : Test inhibition IC values via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases). Include controls for nitrile group toxicity (e.g., MTT assays) .

Q. How does this compound interact with metal ions or biological macromolecules?

- Methodological Answer :

- Metal Coordination : Titration experiments (UV-Vis, EPR) identify coordination sites (e.g., imidazole N3 as a ligand for Cu). Stability constants (log K) quantify affinity .

- Protein Binding : Surface plasmon resonance (SPR) or ITC measures binding kinetics (k/k) and thermodynamics (ΔG, ΔH). Mutagenesis studies validate key residues .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, predicting redox behavior. NBO analysis reveals charge distribution on the nitrile group .

- MD Simulations : GROMACS simulations (AMBER force field) model solvation effects and conformational flexibility in aqueous environments .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours. Monitor degradation via UPLC-MS to identify hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Use Arrhenius plots to extrapolate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.